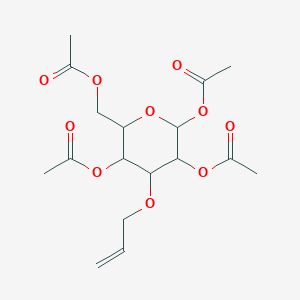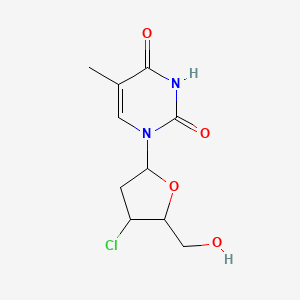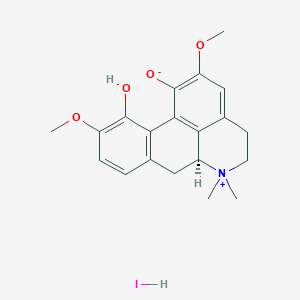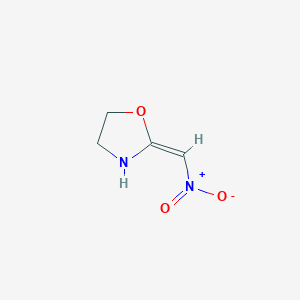
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is a complex polymeric compound It is formed by the telomerization of 2,5-furandione (maleic anhydride) with ethenylbenzene (styrene) and (1-methylethyl)benzene (cumene)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene typically involves the telomerization reaction. This process includes the polymerization of maleic anhydride with styrene and cumene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at elevated temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous polymerization processes. The reactants are fed into a reactor where they undergo polymerization under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through radical polymerization, which enhances its mechanical properties. Additionally, its functional groups can interact with biological molecules, making it suitable for biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Poly(styrene-co-maleic anhydride): A copolymer of styrene and maleic anhydride.
Poly(styrene-co-acrylic acid): A copolymer of styrene and acrylic acid.
Poly(styrene-co-maleic acid): A copolymer of styrene and maleic acid.
Uniqueness
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is unique due to the presence of cumene in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
| 26762-29-8 | |
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h3-8H,1-2H3;2-7H,1H2;1-2H |
InChI Key |
QQNZOECCMADQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)



![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)
